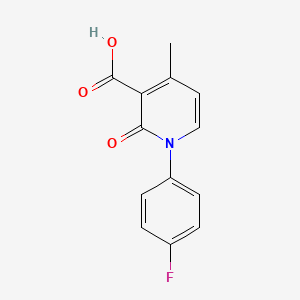

1-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Description

1-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 868171-67-9) is a fluorinated dihydropyridine derivative with a molecular formula of C₁₂H₈FNO₃ and a molecular weight of 233.20 g/mol . The compound features a 4-fluorophenyl substituent at position 1, a methyl group at position 4, and a carboxylic acid moiety at position 3 of the dihydropyridine ring. It is synthesized via condensation reactions involving chalcones or through modifications of pyridine precursors, as inferred from analogous synthetic routes for related compounds . This compound is primarily utilized in pharmacological research and as a synthetic intermediate .

Properties

CAS No. |

1206801-35-5 |

|---|---|

Molecular Formula |

C13H10FNO3 |

Molecular Weight |

247.22 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-4-methyl-2-oxopyridine-3-carboxylic acid |

InChI |

InChI=1S/C13H10FNO3/c1-8-6-7-15(12(16)11(8)13(17)18)10-4-2-9(14)3-5-10/h2-7H,1H3,(H,17,18) |

InChI Key |

HYPPRVKRONOGKR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)N(C=C1)C2=CC=C(C=C2)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and subsequent oxidation to yield the desired product. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield dihydropyridine derivatives with different substituents.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring or the dihydropyridine core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under specific conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized dihydropyridine compounds.

Scientific Research Applications

1-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving calcium channel modulation.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. In medicinal chemistry, dihydropyridines are known to act as calcium channel blockers, which can modulate calcium influx in cells. This modulation affects various physiological processes, including muscle contraction, neurotransmitter release, and cell proliferation. The compound’s fluorophenyl group may enhance its binding affinity and specificity towards certain targets, contributing to its unique biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional properties of 1-(4-fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be contextualized by comparing it to analogs with variations in substituents, ring systems, or substitution patterns. Key comparisons are summarized below:

Positional Isomers and Methyl-Substituted Analogs

Key Findings :

- Substitution of fluorine at the meta position (3-fluorophenyl analog) reduces similarity (0.71) due to altered electronic and spatial interactions .

- Replacement of the 4-fluorophenyl group with a bulkier 4-ethylphenyl group decreases similarity (0.66) and likely impacts solubility and receptor binding .

Core Ring Modifications

Key Findings :

- The addition of a hexyloxybenzyl group (ZYL) significantly enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Heterocyclic Analogs

Key Findings :

- Pyrazole derivatives (e.g., ) exhibit divergent biological activities compared to dihydropyridines, underscoring the importance of the core heterocycle in pharmacological targeting .

- Hydroxypyridine analogs (e.g., CAS 1267011-08-4) may serve as chelating agents or intermediates in coordination chemistry .

Biological Activity

1-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS No. 1206801-35-5) is a compound of interest due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various research studies and findings.

- Molecular Formula : C₁₃H₁₀FNO₃

- Molecular Weight : 247.22 g/mol

- Boiling Point : Approximately 428.9 °C (predicted)

- Density : 1.394 g/cm³ (predicted)

Anticancer Activity

Research has indicated that derivatives of 1-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid exhibit significant anticancer properties. A notable study identified a substituted analogue that acted as a potent Met kinase inhibitor, demonstrating complete tumor stasis in a human gastric carcinoma xenograft model after oral administration. This compound advanced into phase I clinical trials due to its favorable pharmacokinetic and safety profiles .

Table 1: Summary of Anticancer Studies

Enzyme Inhibition

The compound has also been studied for its ability to inhibit various enzymes relevant to cancer progression and metabolism. The substitution patterns on the pyridine ring significantly influence enzyme potency and selectivity, suggesting that structural modifications can enhance biological activity .

Insecticidal and Fungicidal Activity

In addition to its anticancer properties, the compound has shown promise in agrochemical applications. It demonstrated good larvicidal activity against pests such as the oriental armyworm and diamondback moth, with lethality rates reaching up to 100% at certain concentrations. Furthermore, it exhibited significant fungicidal effects against various fungal pathogens .

Table 2: Summary of Insecticidal and Fungicidal Activities

| Compound | Target Organism | Concentration (mg/L) | Lethality Rate (%) |

|---|---|---|---|

| Compound A | Mythimna separata | 200 | 60 |

| Compound B | Plutella xylostella | 200 | 100 |

| Compound C | Rhizoctonia cerealis | Variable | Up to 69.2 |

The biological activity of 1-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is primarily attributed to its interaction with specific molecular targets within cells. For instance, its role as a Met kinase inhibitor is crucial in disrupting signaling pathways that promote tumor growth and metastasis . Additionally, the structural features of the compound allow for effective binding and inhibition of target enzymes involved in pest metabolism.

Case Studies

Several case studies have highlighted the efficacy of this compound in both laboratory settings and preclinical trials:

- Tumor Xenograft Studies : In vivo studies using human cancer cell lines have shown promising results with significant reductions in tumor size following treatment with derivatives of this compound.

- Agricultural Applications : Field trials demonstrated effective pest control using formulations containing this compound, leading to reduced crop damage and improved yields.

Q & A

Q. What are the common synthetic routes for 1-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, and how can yield and purity be optimized?

The synthesis typically involves multi-step reactions, including cyclization of substituted pyridine precursors and functional group modifications. Key steps include:

- Condensation reactions between fluorophenyl-containing intermediates and methyl-substituted dihydropyridine precursors.

- Carboxylic acid introduction via oxidation or hydrolysis of ester intermediates.

Optimization strategies: - Catalyst selection : Lewis acids (e.g., ZnCl₂) improve reaction efficiency .

- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility and reduce side products .

- Purification : Column chromatography or recrystallization improves purity (>95%) .

Q. What structural features contribute to the compound’s bioactivity?

The compound’s unique features include:

- 4-Fluorophenyl group : Enhances lipophilicity and metabolic stability via para-fluorine substitution .

- Dihydropyridine ring : Facilitates redox activity and potential interactions with enzymatic targets (e.g., oxidoreductases) .

- Carboxylic acid moiety : Enables hydrogen bonding with biological targets (e.g., kinases, proteases) .

Q. What in vitro assays are recommended for initial biological activity screening?

Standard assays include:

- Antimicrobial activity : Broth microdilution (MIC determination against Gram-positive/negative bacteria) .

- Anticancer potential : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

SAR studies focus on modifying substituents:

| Substituent | Biological Impact |

|---|---|

| 4-Fluorophenyl | ↑ Lipophilicity, ↓ metabolic degradation |

| Methyl group (C4) | Steric hindrance modulates target selectivity |

| Carboxylic acid | Critical for target binding via H-bonding |

Example: Replacing the methyl group with bulkier alkyl chains reduces cytotoxicity but improves solubility .

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

Advanced optimization involves:

- Temperature control : Lower temperatures (50–60°C) reduce side reactions in cyclization steps .

- Kinetic studies : Monitoring reaction progress via TLC or HPLC ensures termination at optimal conversion .

- Green chemistry : Microwave-assisted synthesis reduces reaction time by 40% .

Q. What computational methods are effective for predicting target interactions?

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets (e.g., kinases) .

- MD simulations : GROMACS assesses stability of ligand-target complexes over 100-ns trajectories .

- QSAR models : Machine learning (e.g., Random Forest) links structural descriptors to activity .

Q. How should conflicting data on biological activity (e.g., variable IC₅₀ values) be addressed?

- Reproducibility checks : Standardize assay protocols (e.g., cell passage number, serum concentration) .

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., fluorophenyl’s role in antimicrobial activity) .

- Orthogonal assays : Validate results using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. What strategies are recommended for in vivo pharmacokinetic and toxicity studies?

- ADMET profiling :

- Solubility : Use PEG-based formulations for aqueous administration .

- Toxicity : Acute toxicity studies in rodents (LD₅₀ determination) .

- Metabolic stability : LC-MS/MS tracks metabolite formation in plasma .

- Dosing regimens : Subcutaneous injection (5–10 mg/kg) balances bioavailability and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.